molecular formula C28H28N2OS B299889 N-(3,4-dimethylphenyl)-2-phenyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)acetamide

N-(3,4-dimethylphenyl)-2-phenyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)acetamide

Cat. No. B299889
M. Wt: 440.6 g/mol
InChI Key: ADVUTFWYXWYJIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-phenyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)acetamide, also known as DPTA, is a compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. DPTA is a thiazolylacetamide derivative that has been synthesized through a well-established method, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethylphenyl)-2-phenyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(3,4-dimethylphenyl)-2-phenyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)acetamide has also been shown to modulate the activity of various enzymes such as cyclooxygenase-2, which is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-phenyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)acetamide has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to possess antioxidant and neuroprotective properties, indicating its potential use in the treatment of neurodegenerative diseases. Additionally, N-(3,4-dimethylphenyl)-2-phenyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)acetamide has been found to exhibit low toxicity and high bioavailability, making it a promising candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dimethylphenyl)-2-phenyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)acetamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound with high purity. Additionally, N-(3,4-dimethylphenyl)-2-phenyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)acetamide has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one of the limitations of using N-(3,4-dimethylphenyl)-2-phenyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)acetamide in lab experiments is its relatively high cost, which may limit its accessibility for some researchers.

Future Directions

There are several future directions for the study of N-(3,4-dimethylphenyl)-2-phenyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)acetamide. One potential area of research is the development of new drugs based on the structure of N-(3,4-dimethylphenyl)-2-phenyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)acetamide for the treatment of pain and inflammation-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-2-phenyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)acetamide and its potential use in the treatment of neurodegenerative diseases. Finally, the development of more cost-effective synthesis methods for N-(3,4-dimethylphenyl)-2-phenyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)acetamide may increase its accessibility for researchers.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-2-phenyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)acetamide involves the reaction between 3,4-dimethylbenzoyl chloride and 2-phenyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)acetamide in the presence of a base such as triethylamine. The reaction proceeds through an acylation process, resulting in the formation of N-(3,4-dimethylphenyl)-2-phenyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)acetamide as a white crystalline solid. The purity of the synthesized compound can be confirmed through various analytical methods such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-phenyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential applications in the field of pharmacology. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. Additionally, N-(3,4-dimethylphenyl)-2-phenyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)acetamide has been shown to possess antioxidant and neuroprotective properties, indicating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-(3,4-dimethylphenyl)-2-phenyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)acetamide

Molecular Formula

C28H28N2OS

Molecular Weight

440.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-phenyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C28H28N2OS/c1-4-11-25-27(23-14-9-6-10-15-23)29-28(32-25)30(24-17-16-20(2)21(3)18-24)26(31)19-22-12-7-5-8-13-22/h5-10,12-18H,4,11,19H2,1-3H3

InChI Key

ADVUTFWYXWYJIT-UHFFFAOYSA-N

SMILES

CCCC1=C(N=C(S1)N(C2=CC(=C(C=C2)C)C)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCCC1=C(N=C(S1)N(C2=CC(=C(C=C2)C)C)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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